1-Bromo-4-chloro-2-ethenylbenzene
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Overview
Description
1-Bromo-4-chloro-2-ethenylbenzene, also known as 1-bromo-4-chloro-2-vinylbenzene, is an organic compound with the molecular formula C8H6BrCl. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an ethenyl group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-chloro-2-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of 1-Bromo-4-chloro-2-vinylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-chloro-2-vinylbenzene involve the cycloadditions reactions with benzonitrile oxide . These reactions take place in a two-stage one-step mechanism . The meta isoxazolines are kinetically and thermodynamically favored over the ortho ones .
Result of Action
The result of the action of 1-Bromo-4-chloro-2-vinylbenzene is the formation of substituted benzene rings . This occurs through the electrophilic aromatic substitution mechanism .
Preparation Methods
The synthesis of 1-bromo-4-chloro-2-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-2-vinylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-ethenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation Reactions: The ethenyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethylbenzene derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .
Scientific Research Applications
1-Bromo-4-chloro-2-ethenylbenzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Bromo-4-chloro-2-ethenylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-methylbenzene: This compound has a methyl group instead of an ethenyl group.
1-Bromo-4-chloro-2-ethylbenzene: This compound has an ethyl group instead of an ethenyl group.
1-Bromo-4-chloro-2-propylbenzene: This compound has a propyl group instead of an ethenyl group.
The uniqueness of this compound lies in its ethenyl group, which imparts specific reactivity and applications that are different from those of its analogs .
Properties
IUPAC Name |
1-bromo-4-chloro-2-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLBDKZHLRMWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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